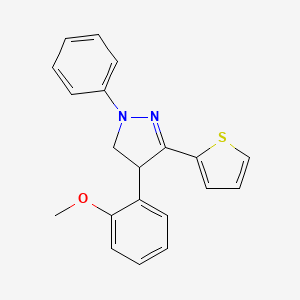
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as MPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a pyrazoline derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, reducing the production of reactive oxygen species (ROS) and protecting cells from oxidative damage. This compound has also been shown to exhibit anti-inflammatory activity, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to exhibit antitumor activity, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential area of investigation is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in animal models, making it a useful tool for investigating the underlying mechanisms of the disease. Another area of investigation is the development of new drugs based on the structure of this compound. Its various biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
合成法
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can be synthesized using a variety of methods, including the condensation of 2-acetylthiophene and 2-methoxybenzaldehyde with hydrazine hydrate. The resulting product is then subjected to cyclization with acetic acid to form this compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and solvent-free conditions.
科学的研究の応用
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
特性
IUPAC Name |
4-(2-methoxyphenyl)-2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-23-18-11-6-5-10-16(18)17-14-22(15-8-3-2-4-9-15)21-20(17)19-12-7-13-24-19/h2-13,17H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQHVZUOQDOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5191369.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-iodo-6-methoxyphenyl acetate](/img/structure/B5191381.png)
![5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191409.png)
![ethyl 6-acetyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5191415.png)
![2-[2-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]acetamide](/img/structure/B5191418.png)

![4-{2-[2-(2-iodophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5191442.png)

![2-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5191456.png)
![ethyl 1-[(2,8-dimethyl-4-quinolinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5191463.png)
![2-(benzyl{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5191467.png)
![2-{3-[3-(2,6-dimethyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5191473.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191480.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5191483.png)